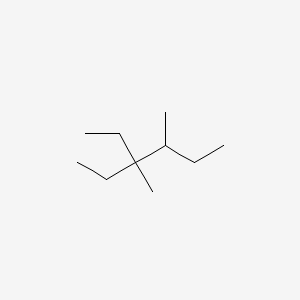
3-Ethyl-3,4-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3,4-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon compound consisting of a hexane backbone with ethyl and methyl substituents. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. Alkanes are known for their relatively low reactivity compared to other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,4-dimethylhexane can be achieved through various organic synthesis methods. One common approach is the alkylation of a suitable hexane derivative. For instance, starting with 3,4-dimethylhexane, an ethyl group can be introduced at the 3rd carbon position using ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions and requires a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as hydroisomerization, where linear alkanes are converted into branched alkanes using metal catalysts like platinum or palladium on alumina supports. This process is conducted at elevated temperatures and pressures to achieve high yields of the desired branched alkane.
化学反応の分析
Types of Reactions
3-Ethyl-3,4-dimethylhexane, like other alkanes, primarily undergoes substitution reactions rather than addition reactions due to the absence of double or triple bonds. Some common reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine gas, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites or alumina.
Major Products Formed
Halogenation: Haloalkanes such as 3-chloro-3,4-dimethylhexane.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
科学的研究の応用
3-Ethyl-3,4-dimethylhexane is primarily used as a reference compound in various scientific studies, particularly in the field of organic chemistry. Its well-defined structure makes it useful for studying the properties and reactivity of branched alkanes. Additionally, it can serve as a model compound for investigating the effects of branching on the physical and chemical properties of hydrocarbons.
In the petroleum industry, branched alkanes like this compound are studied to understand their behavior during refining processes such as cracking and reforming. This knowledge helps optimize the production of high-octane fuels and other valuable petrochemical products.
作用機序
As a hydrocarbon, 3-ethyl-3,4-dimethylhexane does not have specific biological activity or a mechanism of action in the traditional sense. its chemical behavior can be explained by the principles of organic chemistry. The compound’s reactivity is influenced by the presence of substituents and the overall molecular structure, which affects factors like steric hindrance and electron distribution.
類似化合物との比較
Similar Compounds
3,4-Dimethylhexane: A similar branched alkane with two methyl groups on the hexane backbone.
4-Ethyl-3,3-dimethylhexane: Another branched alkane with a different arrangement of ethyl and methyl groups.
3-Ethyl-4-methylhexane: A compound with one ethyl and one methyl group on the hexane backbone.
Uniqueness
3-Ethyl-3,4-dimethylhexane is unique due to its specific arrangement of substituents, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone results in unique steric and electronic effects, making it an interesting compound for studying the impact of branching on hydrocarbon behavior.
特性
CAS番号 |
52897-06-0 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
3-ethyl-3,4-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(4)10(5,7-2)8-3/h9H,6-8H2,1-5H3 |
InChIキー |
ZGJCTUKRTSBTIQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


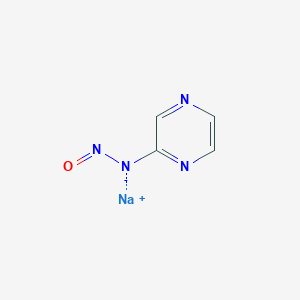
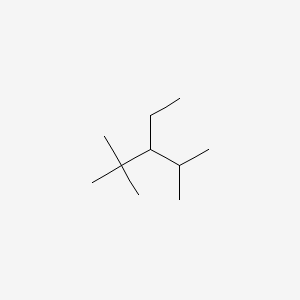




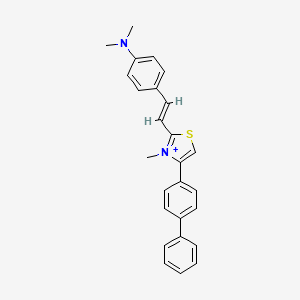
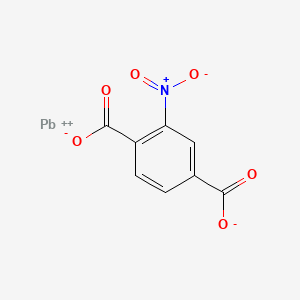

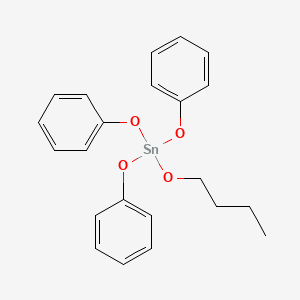
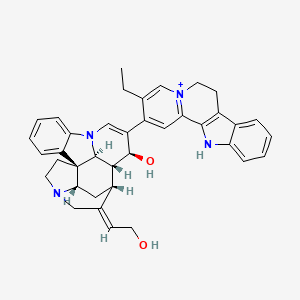
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
